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molecular formula C15H15N3 B8572167 4-(5-Butyl-2-pyrimidinyl)benzonitrile CAS No. 59855-03-7

4-(5-Butyl-2-pyrimidinyl)benzonitrile

Cat. No. B8572167
M. Wt: 237.30 g/mol
InChI Key: LGZVXDCVOZLFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066570

Procedure details

11.23 G. of 4-(4-n-butylpyrimid-2-yl)-benzoic acid amide are maintained at reflux for 90 minutes in a mixture of 250 ml. of ethylene chloride and 4.5 ml. of phosphorus oxychloride with stirring. The mixture, diluted with ether, is washed with 2-N sodium hydroxide and then with water until neutral. The organic phase is dried over sodium sulfate and evaporated to give 11.77 g. of 5-n-butyl-2-(4-cyanophenyl)-pyrimidine which are distilled in a high vacuum; melting point 60.9°-61.8° C.
Name
4-(4-n-butylpyrimid-2-yl)-benzoic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]2[CH:19]=[CH:18][C:14]([C:15]([NH2:17])=O)=[CH:13][CH:12]=2)[N:6]=1)CCC.[CH2:20](Cl)[CH2:21]Cl.P(Cl)(Cl)(Cl)=O.[CH3:29][CH2:30]OCC>>[CH2:29]([C:10]1[CH:9]=[N:8][C:7]([C:11]2[CH:12]=[CH:13][C:14]([C:15]#[N:17])=[CH:18][CH:19]=2)=[N:6][CH:5]=1)[CH2:30][CH2:20][CH3:21]

Inputs

Step One
Name
4-(4-n-butylpyrimid-2-yl)-benzoic acid amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=NC(=NC=C1)C1=CC=C(C(=O)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes in a mixture of 250 ml
Duration
90 min
WASH
Type
WASH
Details
is washed with 2-N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 11.77 g
DISTILLATION
Type
DISTILLATION
Details
of 5-n-butyl-2-(4-cyanophenyl)-pyrimidine which are distilled in a high vacuum

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1C=NC(=NC1)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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